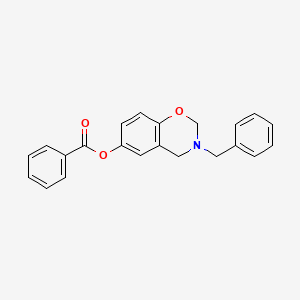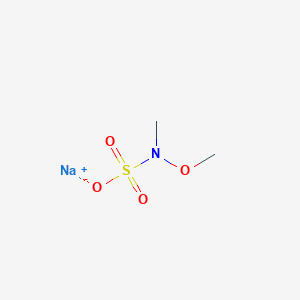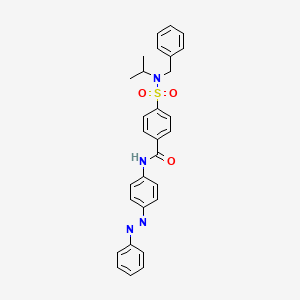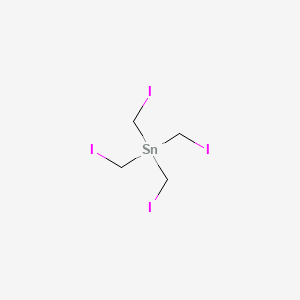
3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate is a compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate typically involves the reaction of benzylamine with salicylaldehyde to form a Schiff base, which is then cyclized to form the benzoxazine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of benzoxazine compounds often employs microwave-assisted synthesis due to its advantages in terms of reaction speed, yield, and environmental friendliness. This method involves the use of microwave irradiation to heat the reaction mixture, which significantly reduces the reaction time and improves the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce various functional groups into the benzoxazine ring .
Scientific Research Applications
3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anti-inflammatory, antibacterial, and anticancer activities.
Materials Science: Benzoxazine compounds are used in the development of advanced materials such as polymers and resins due to their thermal stability and mechanical properties.
Industrial Chemistry: The compound is used as a precursor for the synthesis of other bioactive molecules and as a building block in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,3-benzoxazine: A parent compound with similar structural features but lacking the benzyl and benzoate groups.
3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl acetate: A similar compound with an acetate group instead of a benzoate group.
Uniqueness
3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the benzyl and benzoate groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
6642-12-2 |
|---|---|
Molecular Formula |
C22H19NO3 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(3-benzyl-2,4-dihydro-1,3-benzoxazin-6-yl) benzoate |
InChI |
InChI=1S/C22H19NO3/c24-22(18-9-5-2-6-10-18)26-20-11-12-21-19(13-20)15-23(16-25-21)14-17-7-3-1-4-8-17/h1-13H,14-16H2 |
InChI Key |
KFRJDNFDPOCDFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)OC(=O)C3=CC=CC=C3)OCN1CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-4-methylspiro[4.4]non-3-en-2-one](/img/structure/B14149013.png)
![N-[2,2,2-trichloro-1-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14149015.png)
![2-amino-N-[(2R)-1-[(3S)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B14149017.png)
![N-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14149029.png)
![2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14149037.png)


![1-[5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-2-fluorophenyl]-1H-imidazole](/img/structure/B14149056.png)

![1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B14149070.png)
![2-[(2-chloro-7H-purin-6-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B14149076.png)
![1-[(2-Chlorobenzoyl)amino]-3-methylthiourea](/img/structure/B14149080.png)
![5-[3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B14149083.png)

